((S)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol
Overview
Description
((S)-1-(®-1-phenylethyl)pyrrolidin-3-yl)methanol: is a chiral compound with a pyrrolidine ring substituted with a phenylethyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((S)-1-(®-1-phenylethyl)pyrrolidin-3-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-1-phenylethylamine and pyrrolidine.
Formation of Intermediate: The ®-1-phenylethylamine is reacted with a suitable aldehyde or ketone to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with pyrrolidine to form the pyrrolidine ring.
Reduction: The final step involves the reduction of the imine to form the hydroxymethyl group, yielding ((S)-1-(®-1-phenylethyl)pyrrolidin-3-yl)methanol.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ((S)-1-(®-1-phenylethyl)pyrrolidin-3-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can undergo substitution reactions where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Various alcohol derivatives.
Substitution Products: Compounds with different functional groups replacing the hydroxymethyl group.
Scientific Research Applications
Chemistry:
Synthesis of Chiral Compounds: ((S)-1-(®-1-phenylethyl)pyrrolidin-3-yl)methanol is used as a chiral building block in the synthesis of other chiral compounds.
Biology:
Enzyme Inhibition Studies: The compound is used in studies to understand enzyme inhibition mechanisms due to its chiral nature.
Medicine:
Drug Development: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry:
Catalysis: The compound is used in catalytic processes to produce other valuable chemicals.
Mechanism of Action
The mechanism of action of ((S)-1-(®-1-phenylethyl)pyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
®-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol: A stereoisomer with different chiral centers.
1-phenylethylamine: A simpler compound without the pyrrolidine ring.
Pyrrolidin-3-yl)methanol: A compound lacking the phenylethyl group.
Uniqueness:
Chirality: The specific chiral centers in ((S)-1-(®-1-phenylethyl)pyrrolidin-3-yl)methanol make it unique compared to its stereoisomers.
Functional Groups: The combination of the phenylethyl group and the hydroxymethyl group attached to the pyrrolidine ring provides distinct chemical properties and reactivity.
This detailed article provides a comprehensive overview of ((S)-1-(®-1-phenylethyl)pyrrolidin-3-yl)methanol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[(3S)-1-[(1R)-1-phenylethyl]pyrrolidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11(13-5-3-2-4-6-13)14-8-7-12(9-14)10-15/h2-6,11-12,15H,7-10H2,1H3/t11-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTYGPRJDFTUGU-NEPJUHHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC(C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2CC[C@@H](C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10548988 | |
Record name | {(3S)-1-[(1R)-1-Phenylethyl]pyrrolidin-3-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10548988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852857-10-4, 109960-55-6 | |
Record name | rel-(3S)-1-[(1R)-1-Phenylethyl]-3-pyrrolidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=852857-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {(3S)-1-[(1R)-1-Phenylethyl]pyrrolidin-3-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10548988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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